5-Propan-2-yl-1,4-oxazepane;hydrochloride
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Overview
Description
5-Propan-2-yl-1,4-oxazepane;hydrochloride, also known as 5-isopropyl-1,4-oxazepane hydrochloride, is a chemical compound with the CAS Number: 2287273-23-6 . It has a molecular weight of 179.69 .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H17NO.ClH/c1-7(2)8-3-5-10-6-4-9-8;/h7-9H,3-6H2,1-2H3;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Physical-Chemical Properties
Research by Tatyana, Kaplaushenko, Nagorna, & Antonina (2019) focused on synthesizing and evaluating the physical-chemical properties of a series of compounds related to 5-Propan-2-yl-1,4-oxazepane. Their study developed new compounds and characterized them using methods like NMR spectroscopy and elemental analysis.
Synthesis from N-Propargylamines
Vessally et al. (2016) provided an overview of developments in synthesizing 1,4-oxazepane derivatives from N-propargylamines, highlighting their utility as versatile building blocks in organic synthesis [Vessally, Hosseinian, Edjlali, Bekhradnia, & Esrafili, 2016].
Fungicidal Properties
Akhmetova et al. (2014) explored the synthesis of certain S,N-containing heterocycles, demonstrating their fungicidal properties against plant pathogens [Akhmetova, Khabibullina, Galimzyanova, & Ibragimov, 2014].
Synthesis with 1,6-Anhydro-β-D-Hexopyranoses
Trtek et al. (2004) synthesized 1,4-oxazepanes based on 1,6-anhydro-β-D-hexopyranoses, demonstrating a novel approach in synthesizing these compounds [Trtek, Černý, Trnka, Buděšínský, & Císařová, 2004].
Inhibitors for Type 2 Diabetes Mellitus
Koike et al. (2019) discussed the synthesis of 5-[2-(thiophen-2-yl)propan-2-yl]-4H-1,2,4-triazole derivatives as inhibitors for treating Type 2 Diabetes Mellitus, highlighting a specific application in medicinal chemistry [Koike, Shiraki, Sasuga, Hosaka, Kawano, Fukudome, Kurosawa, Moritomo, Mimasu, Ishii, & Yoshimura, 2019].
Synthesis from Garner Aldehyde
Das, Srivastava, & Panda (2010) described a method for synthesizing chiral 1,4-oxazepanes and 1,4-diazepanes from Garner aldehyde, contributing to synthetic organic chemistry [Das, Srivastava, & Panda, 2010].
Safety and Hazards
properties
IUPAC Name |
5-propan-2-yl-1,4-oxazepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)8-3-5-10-6-4-9-8;/h7-9H,3-6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQXSAONVVVUAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCOCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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